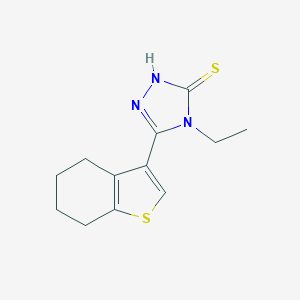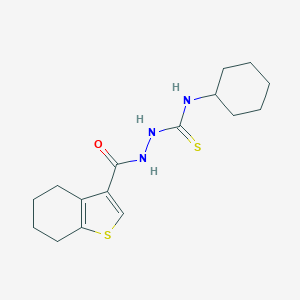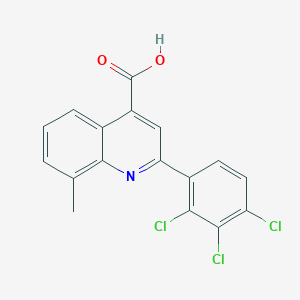![molecular formula C14H10Cl2O3 B455577 3-[(2,4-二氯苯氧基)甲基]苯甲酸 CAS No. 438465-22-6](/img/structure/B455577.png)
3-[(2,4-二氯苯氧基)甲基]苯甲酸
货号 B455577
CAS 编号:
438465-22-6
分子量: 297.1g/mol
InChI 键: PXHNPUIIITVOQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[(2,4-Dichlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 438465-22-6 . It has a molecular weight of 297.14 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-[(2,4-dichlorophenoxy)methyl]benzoic acid . The InChI Code is 1S/C14H10Cl2O3/c15-11-4-5-13 (12 (16)7-11)19-8-9-2-1-3-10 (6-9)14 (17)18/h1-7H,8H2, (H,17,18) .科学研究应用
Application 1: Controlled Release of Herbicides
- Methods of Application : The herbicide-intercalated hydrotalcites were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The obtained nanosheets showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
- Results or Outcomes : The volatilities of the herbicides were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D were controlled by non-Fickian diffusion . The leaching experiments performed in agricultural topsoils and a grassland soil demonstrated that the developed 2,4-D nanosheets could evidently retard 2,4-D leaching through the soil .
Application 2: Sorption of Herbicides to Soil
- Methods of Application : A database with 469 soil–water distribution coefficients Kd (in liters per kilogram) was compiled. The parameters characterizing the soils, solutions, or experimental procedures used in the studies were also compiled .
- Results or Outcomes : The data review suggests that sorption of 2,4-D can be rationalized based on the soil parameters pH, organic carbon content, oxalate extractable iron, and dithionite–citrate–bicarbonate extractable iron in combination with sorption coefficients measured independently for humic acids and ferrihydrite, and goethite . Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides .
Application 3: Advanced Oxidation Processes
- Methods of Application : Various advanced oxidation processes (AOPs) are evaluated and compared based on their operation conditions, efficiencies, and intermediaries .
- Results or Outcomes : The review suggests that 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also show high efficiencies of degradation and mineralization .
Application 4: Turf and Lawn Management
- Methods of Application : The herbicide is applied to the turf or lawn, where it kills most broadleaf weeds but leaves grasses relatively unaffected .
- Results or Outcomes : Effective weed control in turf and lawns, leading to healthier and more aesthetically pleasing green spaces .
Application 5: Agriculture
- Methods of Application : The herbicide is applied to the crops, where it controls broadleaf weeds without significantly affecting the crops .
- Results or Outcomes : Effective weed control in agricultural fields, leading to higher crop yields .
Application 6: Aquatic Sites and Forestry
- Methods of Application : The herbicide is applied to the aquatic or forestry site, where it controls broadleaf weeds without significantly affecting the native flora .
- Results or Outcomes : Effective weed control in aquatic and forestry sites, leading to healthier ecosystems .
Application 7: Growth Regulation in Citrus Plants
- Methods of Application : The herbicide is applied to the citrus plants, where it regulates their growth and development .
- Results or Outcomes : Improved growth and yield of citrus plants .
Application 8: Roadways
安全和危害
属性
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHNPUIIITVOQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenoxy)methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

![3-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455496.png)


![N-butyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455500.png)
![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455501.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)
![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)
![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)
![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)


![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)